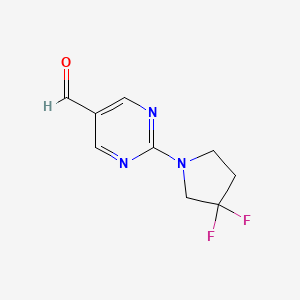
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound that features a pyrimidine ring substituted with a difluoropyrrolidine group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Difluoropyrrolidine Group: The difluoropyrrolidine group can be introduced via a nucleophilic substitution reaction using a suitable difluoropyrrolidine precursor.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound can be used in studies to investigate the biological activity of pyrimidine derivatives and their potential therapeutic effects.
Industrial Applications: It may be used in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluoropyrrolidine group can enhance the compound’s binding affinity and selectivity, while the aldehyde group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both the difluoropyrrolidine group and the aldehyde functional group
特性
分子式 |
C9H9F2N3O |
|---|---|
分子量 |
213.18 g/mol |
IUPAC名 |
2-(3,3-difluoropyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H9F2N3O/c10-9(11)1-2-14(6-9)8-12-3-7(5-15)4-13-8/h3-5H,1-2,6H2 |
InChIキー |
OZBSHZXEBYIAHM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(F)F)C2=NC=C(C=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



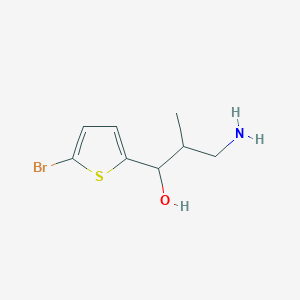


![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
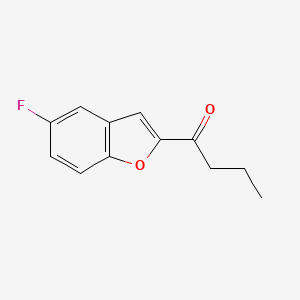
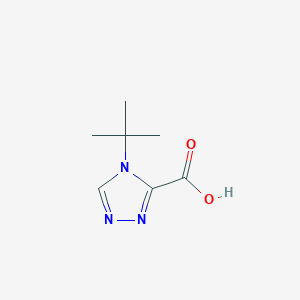
![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)
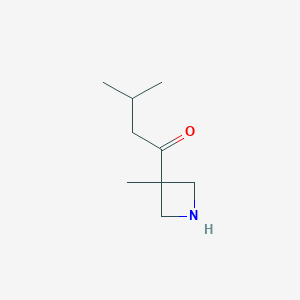

![sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate](/img/structure/B13159793.png)
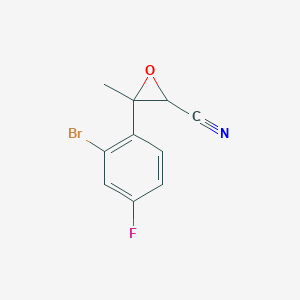
![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)
